BENGHE Foundational & Exploratory

Check Availability & Pricing

theoretical properties of 1,3,4-Oxathiazinane 3,3-
dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,3,4-Oxathiazinane 3,3-dioxide

Cat. No.: B1322079

An In-depth Technical Guide on the Theoretical Properties of 1,3,4-Oxathiazinane 3,3-dioxide
For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This whitepaper provides a comprehensive theoretical overview of the core chemical
and physical properties of 1,3,4-Oxathiazinane 3,3-dioxide. While direct experimental and
computational data for this specific heterocyclic compound are limited in publicly accessible
literature, this guide extrapolates its theoretical characteristics based on established principles
of organic chemistry, computational modeling of analogous structures, and available
information on its derivatives. This document aims to serve as a foundational resource for
researchers interested in the potential applications of this scaffold, particularly in medicinal
chemistry and drug development.

Introduction

1,3,4-Oxathiazinane 3,3-dioxide is a six-membered saturated heterocyclic compound
containing one oxygen, one nitrogen, and one sulfur atom, with the sulfur atom in a sulfone
oxidation state.[1] The arrangement of these heteroatoms imparts unique stereoelectronic
properties to the ring system, making it an intriguing scaffold for chemical synthesis and
biological applications. The presence of the sulfone group, a known pharmacophore, suggests
potential for hydrogen bonding and metabolic stability, which are desirable features in drug
design.[1] Derivatives of the 1,3,4-oxathiazinane 3,3-dioxide core have been investigated for
their antineoplastic and antibacterial activities, highlighting the therapeutic potential of this
heterocyclic system.[2]
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Molecular Structure and Conformation

The fundamental structure of 1,3,4-Oxathiazinane 3,3-dioxide is depicted below.

Property Value

Molecular Formula CsH7NOsS

Molecular Weight 137.16 g/mol

CAS Number 863015-82-1

IUPAC Name 1,3,4-Oxathiazinane 3,3-dioxide

Data sourced from PubChem CID 22018516.[3]

Conformational Analysis

Saturated six-membered rings typically adopt a chair conformation to minimize steric and
torsional strain. Based on computational studies of similar oxathiazinane dioxide heterocycles,
it is predicted that 1,3,4-Oxathiazinane 3,3-dioxide will predominantly exist in a chair
conformation. This conformation is expected to be of lower energy compared to boat or twist-
boat conformations.

The diagram below illustrates the logical workflow for predicting the stable conformation of
1,3,4-Oxathiazinane 3,3-dioxide.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b1322079?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1_3_4-Oxathiazinane-3_3-dioxide
https://www.benchchem.com/product/b1322079?utm_src=pdf-body
https://www.benchchem.com/product/b1322079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

1,3,4-Oxathiazinane 3,3-dioxide
(Saturated 6-membered ring)

eeks to

Minimize Steric and Torsional Strain

can also lead to

Chair Conformation Boat/Twist-Boat Conformations

Predicted Stable Conformation Higher Energy State

Click to download full resolution via product page
Predicted Conformational Stability Workflow

Predicted Spectroscopic Properties

While experimental spectra for 1,3,4-Oxathiazinane 3,3-dioxide are not readily available, its
characteristic spectroscopic features can be predicted based on the functional groups present

and data from analogous compounds.

Predicted *H NMR Spectral Data

The proton NMR spectrum is expected to show complex multiplets for the methylene protons
due to spin-spin coupling. The chemical shifts would be influenced by the adjacent

heteroatoms.
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Predicted Chemical Shift

Protons Multiplicity
(ppm)

-CHa2-O- 35-45 m

-N-CH2-S- 2.8-35 m

-NH- 15-3.0 brs

-S-CH2-C- 25-3.2 m

Predicted *C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the three carbon atoms in the ring.

Carbon Predicted Chemical Shift (ppm)
-CH2-O- 60 - 75
-N-CH2-S- 40 - 55
-S-CH2-C- 35-50

Predicted Infrared (IR) Spectral Data

The IR spectrum will be characterized by the strong absorptions of the sulfone group and the

N-H bond.

Predicted Wavenumber

Functional Group Intensity
(cm™)

N-H stretch 3300 - 3400 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium-Strong

S=0 stretch (asymmetric) 1300 - 1350 Strong

S=0 stretch (symmetric) 1120 - 1160 Strong

C-O stretch 1050 - 1150 Strong

C-N stretch 1020 - 1250 Medium
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Electronic Properties

The electronic properties of 1,3,4-Oxathiazinane 3,3-dioxide are significantly influenced by
the electronegative oxygen and nitrogen atoms and the electron-withdrawing sulfone group. A
theoretical approach to understanding these properties involves Density Functional Theory
(DFT) calculations.

Molecular Orbital Analysis

A gualitative molecular orbital diagram would show the Highest Occupied Molecular Orbital
(HOMO) localized primarily on the non-bonding electrons of the nitrogen and oxygen atoms,
while the Lowest Unoccupied Molecular Orbital (LUMO) would be associated with the o*
orbitals of the ring and influenced by the sulfone group. The HOMO-LUMO gap is a key
indicator of the molecule's chemical reactivity and stability. DFT studies on similar saturated
heterocycles containing sulfur and nitrogen suggest that the introduction of a sulfone group
generally lowers the energy of the LUMO, potentially making the molecule more susceptible to
nucleophilic attack.

The logical relationship for a theoretical DFT analysis is outlined below.

Input

Molecular Structure of
1,3,4-Oxathiazinane 3,3-dioxide

Computati%al Method

Density Functional Theory (DFT)
(e.g., B3LYP/6-31G*)
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Workflow for Theoretical DFT Analysis

Synthesis

The synthesis of 1,3,4-Oxathiazinane 3,3-dioxide can be achieved via the hydrogenation of
its N-benzyl protected precursor.

Experimental Protocol: Synthesis of 1,3,4-Oxathiazinane
3,3-dioxide

This protocol is based on the debenzylation of 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide.

Materials:

4-benzyl-1,3,4-oxathiazinane 3,3-dioxide

Ethyl acetate

Absolute ethanol

Acetic acid

20% Palladium(Il) hydroxide on carbon

Hydrogen gas

Argon gas

Procedure:

Dissolve 4-benzyl-1,3,4-oxathiazinane 3,3-dioxide in a mixture of ethyl acetate and
absolute ethanol.

Add a catalytic amount of acetic acid to the solution.

De-gas the solution by applying a vacuum and purging with argon.

Add 20% palladium(ll) hydroxide on carbon to the reaction mixture.
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e Place the reaction mixture on a hydrogenation apparatus under a hydrogen pressure of 60
psi.

» Shake the reaction for approximately 21 hours, monitoring the reaction progress by Thin
Layer Chromatography (TLC).

e Upon completion, filter the reaction mixture to remove the catalyst.
o Concentrate the filtrate under reduced pressure to yield 1,3,4-Oxathiazinane 3,3-dioxide.

The synthesis workflow is visualized in the following diagram.
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Synthesis Workflow Diagram

Potential Applications in Drug Development

The 1,3,4-oxathiazinane 3,3-dioxide scaffold holds promise in medicinal chemistry. The cyclic
sulfone moiety is a key structural feature in several bioactive molecules.[4] Derivatives of this
core have shown potential as both antineoplastic and antibacterial agents.[2] The mechanism
of action for some of these derivatives is thought to involve the generation of reactive oxygen
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species (ROS). This suggests that the core scaffold could be a valuable starting point for the
design of novel therapeutics targeting diseases where oxidative stress plays a role.

Conclusion

This technical guide has provided a theoretical framework for understanding the properties of
1,3,4-Oxathiazinane 3,3-dioxide. While direct experimental data is sparse, by drawing
parallels with related heterocyclic systems, we can predict its conformational preferences,
spectroscopic signatures, and electronic characteristics. The synthetic route is established, and
the potential for this scaffold in drug discovery is evident from the biological activities of its
derivatives. Further experimental and computational studies are warranted to fully elucidate the
properties of this intriguing molecule and unlock its full potential in chemical and
pharmaceutical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1322079?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

